molecular formula C15H27NO4 B2500532 (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 2243512-01-6

(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B2500532
CAS No.: 2243512-01-6
M. Wt: 285.384
InChI Key: POVQYQNPYGOQKD-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Natural and Synthetic Analogs

The exploration of natural neo acids, neo alkanes, and their derivatives, including synthetic bioactive compounds containing tertiary butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds have applications in cosmetic, agronomic, and pharmaceutical industries due to their varied biological activities (Dembitsky, 2006).

Synthetic Routes and Pharmacokinetics

Research on the synthetic routes of compounds like vandetanib demonstrates the relevance of tert-butyl piperidine-1-carboxylate derivatives in industrial production due to favorable yields and commercial value (Mi, 2015). Additionally, the pharmacokinetics and pharmacodynamics of compounds such as bilastine highlight the significance of hydrophilic carboxylic substituents in enhancing binding affinity to receptors, which influences their duration of action and overall efficacy (Sharma et al., 2021).

Environmental and Corrosion Studies

The impact of organic acid vapors, including carboxylic acids, on the corrosion of metals such as copper has been reviewed, indicating the significant role of these compounds in atmospheric chemistry and material degradation (Bastidas & La Iglesia, 2007).

Antineoplastic and Biocatalyst Inhibition

Investigations into novel series of piperidone derivatives for antineoplastic applications have shown promising cytotoxic properties, highlighting the therapeutic potential of compounds with specific structural features (Hossain et al., 2020). Moreover, the inhibition of biocatalysts by carboxylic acids provides insights into metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe et al., 2013).

Biodegradation and Kinetic Resolution

Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater contribute to understanding the environmental fate of tert-butyl-containing compounds. Microorganisms capable of degrading ETBE highlight the potential for bioremediation strategies (Thornton et al., 2020). Additionally, the role of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines underscores the importance of chiral auxiliaries in asymmetric synthesis, offering pathways to diverse therapeutically relevant compounds (Philip et al., 2020).

Properties

IUPAC Name

(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQYQNPYGOQKD-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.